2-(4-Methylbenzoyl)-3-methylpyridine
Overview
Description
2-(4-Methylbenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bonded Supramolecular Association
A study investigated the crystal structures of proton-transfer complexes assembled from 2-amino-4-methylpyridine with various aromatic carboxylic acids, including 4-methylbenzoic acid. These molecular salts showed extensive classical hydrogen bonds and noncovalent interactions, forming 1D-3D framework structures due to these interactions (Khalib et al., 2014).
Catalysis and Chemical Reactions
Research has examined the role of Ni and Co promoters in the simultaneous hydrodesulfurization of dibenzothiophene and hydrodenitrogenation of amines, including 2-methylpyridine, over Mo/γ-Al2O3 catalysts. It was found that 2-methylpyridine strongly inhibited the hydrogenation pathway in the hydrodesulfurization of dibenzothiophene (Egorova & Prins, 2006).
Crystal and Molecular Structure Analysis
Another study focused on the molecular and crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine and methylbenzoic acids. These structures were characterized by various spectroscopic techniques and X-ray diffraction, highlighting the importance of noncovalent interactions in their crystal packing (Thanigaimani et al., 2015).
Polymorphism and Phase Transitions
Polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine were explored using solid-state NMR, crystallographic, and calorimetric techniques. This study provided insights into the coexistence of phases and the role of mesoscopic domains within crystals (Schmidt et al., 1999).
Mechanism of Action
Target of Action
Related compounds have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds catalyze the nadh-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the fas-ii pathway .
Biochemical Pathways
Related compounds have been found to affect the fatty acid synthesis pathway, specifically the fas-ii pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis by disrupting the fatty acid synthesis pathway .
Properties
IUPAC Name |
(4-methylphenyl)-(3-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-7-12(8-6-10)14(16)13-11(2)4-3-9-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFZZLMYVEVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244573 | |
Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-16-4 | |
Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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